molecular formula C13H14FNO4 B14588619 Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester CAS No. 61151-94-8

Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester

Cat. No.: B14588619
CAS No.: 61151-94-8
M. Wt: 267.25 g/mol
InChI Key: XMDKAIGXRFKUNX-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a butanoic acid backbone, a fluorobenzoyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with an amine derivative of butanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield butanoic acid and ethanol.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Butanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity to certain proteins, leading to inhibition or activation of biological pathways. The ester group allows for easy hydrolysis, releasing the active components in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, ethyl ester: Lacks the fluorobenzoyl group, resulting in different chemical properties and applications.

    Butanoic acid, 2-amino-3-oxo-, ethyl ester: Similar structure but without the fluorine atom, leading to different reactivity and biological activity.

Uniqueness

The presence of the fluorobenzoyl group in butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61151-94-8

Molecular Formula

C13H14FNO4

Molecular Weight

267.25 g/mol

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-3-oxobutanoate

InChI

InChI=1S/C13H14FNO4/c1-3-19-13(18)11(8(2)16)15-12(17)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3,(H,15,17)

InChI Key

XMDKAIGXRFKUNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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